Propentofylline-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

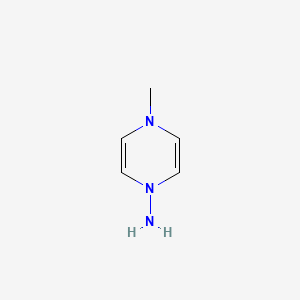

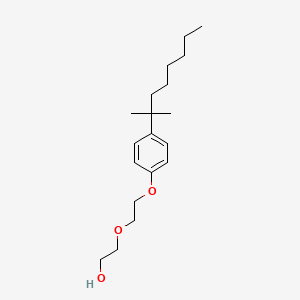

Propentofylline-d7 is a xanthine derivative and phosphodiesterase inhibitor . It is a unique methylxanthine with clear cyclic AMP, phosphodiesterase, and adenosine actions, including enhanced synaptic adenosine signaling . It has profound neuroprotective, antiproliferative, and anti-inflammatory effects .

Synthesis Analysis

Propentofylline (PPF) is an atypical synthetic methylxanthine [1-(5′-oxohexyl)-3-methyl-7-propylxanthine] . The synthesis of Propentofylline-d7 is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular formula of Propentofylline is C15H22N4O3 . It has an average mass of 306.360 Da and a monoisotopic mass of 306.169189 Da .Chemical Reactions Analysis

Propentofylline inhibits both phosphodiesterase and adenosine uptake . It is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .Physical And Chemical Properties Analysis

Propentofylline has a density of 1.3±0.1 g/cm3, a boiling point of 541.4±56.0 °C at 760 mmHg, and a flash point of 281.2±31.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .科学的研究の応用

Neuroprotection and Antioxidant Defense

Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It has been observed to improve thiol-based antioxidant defenses in the rat brainstem by the induction of the enzymatic activity of glutathione reductase (GR), which diminished lipid oxidation progression and rebalanced the redox status in the CNS .

Immunomodulation

In another study, Propentofylline was administered orally to mice to investigate its immunomodulatory effect on the subsets and activity of murine lymphocytes .

Safety And Hazards

将来の方向性

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . These diverse actions translate into a plethora of potential clinical uses, including for ischemia, dementia, spinal cord injury, multiple sclerosis, transplantation, and chronic pain .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propentofylline-d7 involves the incorporation of seven deuterium atoms into the parent compound, Propentofylline. This can be achieved through a series of synthetic steps that involve the selective incorporation of deuterium into specific functional groups of the molecule.", "Starting Materials": [ "Propentofylline", "Deuterium oxide (D2O)", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Protection of the primary amine group of Propentofylline using a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl)", "Step 2: Deuteration of the protected primary amine group using D2O and a suitable catalyst such as Pd/C or Raney Nickel", "Step 3: Deprotection of the Boc or Fmoc group to expose the deuterated amine group", "Step 4: Selective deuteration of other functional groups such as the methyl or ethyl groups using deuterated reagents and solvents", "Step 5: Final deprotection of any remaining protecting groups to yield Propentofylline-d7" ] } | |

CAS番号 |

1185880-03-8 |

製品名 |

Propentofylline-d7 |

分子式 |

C15H22N4O3 |

分子量 |

313.409 |

IUPAC名 |

7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3/i1D3,4D2,8D2 |

InChIキー |

RBQOQRRFDPXAGN-GZAMCDGTSA-N |

SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |

同義語 |

3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-purine-2,6-dione-d7; HWA-285-d7; Albert-285-d7; HOE-285-d7; Hextol-d7; Karsivan-d7; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)